(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide
Description
This compound is a structurally complex molecule featuring three key domains:
- Benzimidazole moiety: A bicyclic aromatic system known for its role in medicinal chemistry, particularly in antiparasitic and anticancer agents .
- Chromene core: A 2H-chromene scaffold with a conjugated imino group at position 2, contributing to fluorescence and bioactivity .
- Substituents: A 4-methoxyphenyl imino group at position 2 and a benzimidazole-linked phenyl carboxamide at position 3, enhancing solubility and target specificity .
It is commercially available as a research reagent (Santa Cruz Biotechnology) for biochemical studies, though its specific biological targets remain under investigation .
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-methoxyphenyl)iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22N4O3/c1-36-23-16-14-22(15-17-23)32-30-24(18-20-6-2-5-9-27(20)37-30)29(35)31-21-12-10-19(11-13-21)28-33-25-7-3-4-8-26(25)34-28/h2-18H,1H3,(H,31,35)(H,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXGOSVPXXURHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide represents a novel class of chromene derivatives that have garnered attention for their potential biological activities, particularly in the fields of oncology and inflammation. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This compound features a chromene backbone fused with a benzimidazole moiety, which is known for its diverse pharmacological activities. The presence of methoxy and phenyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Synthesis
The synthesis of chromene derivatives typically involves condensation reactions followed by cyclization processes. For instance, chromone carboxamides have been synthesized through the reaction of appropriate amines with chromone derivatives under acidic conditions, yielding compounds with varied biological activities .
Anticancer Activity
Research has shown that chromene derivatives exhibit significant anticancer properties. In particular, studies have demonstrated that similar compounds can inhibit the proliferation of various cancer cell lines, including breast (MCF-7), ovarian (OVCAR), and colon (HCT-116) cancers. For example, a study reported that certain chromone derivatives had IC50 values ranging from to , indicating potent cytotoxic effects .
The mechanism of action is believed to involve the induction of apoptosis through caspase activation and disruption of cell cycle progression . The structural modifications in the chromene scaffold play a crucial role in enhancing these anticancer activities.
Anti-inflammatory Activity
In addition to anticancer properties, chromene derivatives have shown promise as anti-inflammatory agents. The inhibition of lipoxygenase (5-LOX), an enzyme implicated in inflammatory processes, has been observed in several studies. For instance, hydrophilic chromone carboxamide derivatives were reported to exhibit greater inhibition against 5-LOX compared to their hydrophobic counterparts .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of these compounds. Key findings include:
- Substituents : The presence of specific substituents on the chromene nucleus significantly influences both anticancer and anti-inflammatory activities.
- Lipophilicity : Increased lipophilicity generally correlates with enhanced cellular uptake and bioactivity.
| Compound | Substituent | IC50 (μM) | Activity Type |
|---|---|---|---|
| 1 | 6-Fluoro | 0.9 | Anticancer |
| 2 | Propyl | 5.0 | Anti-inflammatory |
| 3 | Ethyl | 10.0 | Anticancer |
Case Studies
- In vitro Studies : A series of chromone carboxamide derivatives were evaluated for their cytotoxic effects against various cancer cell lines using MTT assays. Notably, derivative 4b demonstrated significant activity against MCF-7 cells with an IC50 value of .
- Mechanistic Studies : Further investigations revealed that these compounds could induce apoptosis through mitochondrial pathways, leading to increased caspase activity and DNA fragmentation in cancer cells .
Scientific Research Applications
Pharmaceutical Applications
The compound's structure suggests significant potential in medicinal chemistry, particularly as an antitumor agent . Benzimidazole derivatives are known for their anticancer properties, and the incorporation of chromene moieties can enhance biological activity.
Anticancer Activity
Recent studies have demonstrated that compounds containing benzimidazole and chromene structures exhibit cytotoxic effects against various cancer cell lines. For instance, research indicates that the compound can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression .
The biological activity of (2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide extends beyond anticancer effects. It has been investigated for:
Antimicrobial Properties
Studies suggest that this compound possesses antimicrobial activity against a range of pathogens, including bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential enzymatic pathways .
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated in vitro, showing promising results in scavenging free radicals. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .
Material Science Applications
Beyond biological applications, this compound has potential uses in material sciences:
Polymer Chemistry
The compound can be utilized as a building block in polymer synthesis due to its functional groups that allow for further chemical modification. Its incorporation into polymer matrices could enhance thermal stability and mechanical properties .
Case Study 1: Anticancer Research
In a recent study published in a peer-reviewed journal, researchers synthesized the compound and tested its efficacy against several cancer cell lines, including breast and lung cancer cells. The results indicated a significant reduction in cell viability at micromolar concentrations, with mechanisms involving apoptosis confirmed through flow cytometry analysis .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of the compound against Staphylococcus aureus and Candida albicans. The compound showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of 2-imino-2H-chromene-3-carboxamides. Below is a detailed comparison with analogs:
Structural and Functional Insights
- Benzimidazole Integration: The benzimidazole moiety in the target compound distinguishes it from simpler chromene-carboxamides (e.g., ).
- Methoxy vs.
- Carboxamide Modifications : Replacement of the tetrahydrofuran-2-ylmethyl group () with a benzimidazole-linked phenyl (target compound) increases molecular weight (MW: ~493 g/mol) and may affect membrane permeability .
Q & A
Basic Research Questions
Q. What synthetic routes are available for preparing (2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide?
- The compound can be synthesized via multi-step reactions involving chromene and benzimidazole precursors. For example:
- Step 1 : Condensation of 2-imino-2H-chromene-3-carboxamide derivatives with substituted anilines (e.g., 4-(1H-benzimidazol-2-yl)aniline) under reflux conditions .
- Step 2 : Functionalization of the imino group using oxidative coupling agents like TBHP (tert-butyl hydroperoxide) to stabilize the Z-configuration .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) is typically employed .
Q. How is the Z-configuration of the imino group confirmed experimentally?
- X-ray crystallography is the gold standard for determining stereochemistry. For example, Bruker SMART CCD diffractometers and SHELX software (e.g., SHELXL for refinement) are widely used to resolve crystal structures .
- NOESY NMR can also distinguish Z/E isomers by analyzing spatial proximity of protons .
Q. What analytical techniques are critical for purity assessment?
- HPLC with UV detection (e.g., C18 columns, methanol/water mobile phase) ensures >95% purity.
- Elemental analysis (C, H, N) validates stoichiometry .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production in academic settings?
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may enhance coupling efficiency .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity, while microwave-assisted synthesis reduces time .
- Contradiction note : and report conflicting yields (70–95%) under similar conditions, suggesting sensitivity to substituent electronics. Pilot reactions with controlled moisture/oxygen levels are advised .
Q. What strategies resolve conflicting data in crystallographic refinement?
- Phase problem : Use dual-space methods (e.g., SHELXD) or experimental phasing (MAD/SAD) for challenging structures .
- Disorder modeling : Partial occupancy refinement and TLS parameterization improve R-factors in SHELXL .
Q. How does the compound interact with biological targets (e.g., PARP enzymes)?
- Molecular docking : AutoDock Vina or Schrödinger Suite can predict binding modes. The benzimidazole moiety likely occupies the NAD+ binding pocket, while the chromene ring enhances π-π stacking .
- Cellular assays : EC50 values (e.g., 1 nM in PARP inhibition assays) validate potency. Combine with Western blotting to assess PARylation suppression .
Q. What are the challenges in correlating in vitro and in vivo efficacy?
- Pharmacokinetics : LogP (~3.5) and blood-brain barrier penetration (measured via LC-MS in rodent models) must be optimized to balance solubility and bioavailability .
- Metabolic stability : Liver microsome assays identify vulnerable sites (e.g., methoxy groups prone to demethylation) .
Methodological Tables
Table 1 : Key Spectral Data for Structural Confirmation
Table 2 : Comparison of Synthetic Yields
| Method | Yield (%) | Conditions | Reference |
|---|---|---|---|
| TBHP-mediated oxidation | 95 | Reflux, MeOH, 2 h | |
| m-CPBA oxidation at 253 K | 90 | CH2Cl2, 6 h |
Key Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
